2,5-Dichloro-4-(difluoromethoxy)benzaldehyde
Description
Its molecular formula is C₈H₄Cl₂F₂O₂, with a molecular weight of 253.02 g/mol (calculated).
Properties
IUPAC Name |
2,5-dichloro-4-(difluoromethoxy)benzaldehyde | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H4Cl2F2O2/c9-5-2-7(14-8(11)12)6(10)1-4(5)3-13/h1-3,8H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BOJUWIDOYBYCSX-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(C(=CC(=C1Cl)OC(F)F)Cl)C=O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H4Cl2F2O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
241.02 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2,5-Dichloro-4-(difluoromethoxy)benzaldehyde typically involves the reaction of 2,5-dichlorobenzaldehyde with difluoromethyl ether under specific conditions. The reaction is usually carried out in the presence of a base, such as potassium carbonate, and a solvent like dimethylformamide (DMF). The reaction mixture is heated to a specific temperature to facilitate the substitution of the methoxy group with the difluoromethoxy group .
Industrial Production Methods
Industrial production methods for this compound are similar to laboratory synthesis but are scaled up to accommodate larger quantities. The process involves the use of industrial-grade reagents and solvents, and the reaction conditions are optimized for maximum yield and purity. The product is then purified using techniques such as recrystallization or chromatography .
Chemical Reactions Analysis
Types of Reactions
2,5-Dichloro-4-(difluoromethoxy)benzaldehyde undergoes various types of chemical reactions, including:
Oxidation: The aldehyde group can be oxidized to form the corresponding carboxylic acid.
Reduction: The aldehyde group can be reduced to form the corresponding alcohol.
Substitution: The chlorine atoms can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Common reducing agents include sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4).
Substitution: Common nucleophiles include amines, thiols, and alkoxides.
Major Products Formed
Oxidation: 2,5-Dichloro-4-(difluoromethoxy)benzoic acid.
Reduction: 2,5-Dichloro-4-(difluoromethoxy)benzyl alcohol.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
2,5-Dichloro-4-(difluoromethoxy)benzaldehyde has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Studied for its potential biological activity and interactions with biomolecules.
Medicine: Investigated for its potential use in the development of new pharmaceuticals.
Industry: Used in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 2,5-Dichloro-4-(difluoromethoxy)benzaldehyde involves its interaction with specific molecular targets. The compound can form covalent bonds with nucleophilic sites on proteins and enzymes, potentially altering their function. The difluoromethoxy group can enhance the compound’s lipophilicity, allowing it to penetrate biological membranes more effectively .
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
The following table compares 2,5-Dichloro-4-(difluoromethoxy)benzaldehyde with related benzaldehyde derivatives, highlighting key structural and physicochemical differences:
*Estimated based on chlorinated analogs.
Key Findings:
Substituent Effects on Physicochemical Properties: The difluoromethoxy group (OCF₂H) enhances metabolic stability compared to methoxy (OCH₃) due to reduced susceptibility to oxidative degradation . For example, 3,4-Dichlorobenzaldehyde (Log S = -1.98) is more soluble than the target compound (estimated Log S ~-2.5) due to fewer hydrophobic groups .
Synthetic Flexibility :
- The synthesis of 4-(Difluoromethoxy)-3-methoxybenzaldehyde involves reacting 3,4-dihydroxybenzaldehyde with methyl chlorodifluoroacetate in DMF . A similar approach could apply to the target compound by substituting dihydroxy precursors with dichloro-dihydroxy intermediates .
Biological Activity :
- Chlorinated benzaldehydes (e.g., 3,4-Dichlorobenzaldehyde) are precursors in pesticide synthesis, suggesting that the target compound’s dichloro substituents may confer herbicidal or antifungal activity .
- Difluoromethoxy groups are associated with improved pharmacokinetics in drug candidates, as seen in analogs like 4-(Difluoromethoxy)-3-methoxybenzaldehyde .
Biological Activity
Overview
2,5-Dichloro-4-(difluoromethoxy)benzaldehyde (CAS No. 1804516-05-9) is a chemical compound with the molecular formula C8H4Cl2F2O2 and a molecular weight of 241.02 g/mol. This compound has garnered interest in various fields, particularly in medicinal chemistry and biological research, due to its potential biological activities.
Chemical Structure
The structure of this compound features both chlorine and difluoromethoxy functional groups, which are integral to its reactivity and biological interactions.
Synthesis
The synthesis typically involves the reaction of 2,5-dichlorobenzaldehyde with difluoromethyl ether in the presence of a base such as potassium carbonate and a solvent like dimethylformamide (DMF). This process is optimized for yield and purity through methods like recrystallization or chromatography.
The biological activity of this compound is primarily attributed to its ability to form covalent bonds with nucleophilic sites on proteins and enzymes. The difluoromethoxy group enhances lipophilicity, facilitating penetration into biological membranes.
Enzyme Inhibition
Research has indicated that compounds similar to this compound may exhibit inhibitory effects on enzymes such as acetylcholinesterase (AChE) and butyrylcholinesterase (BuChE), which are crucial in neurodegenerative diseases like Alzheimer's. For instance, studies on benzimidazole-based compounds reveal that chloro-substituted derivatives show significant inhibition profiles against these enzymes .
Antimicrobial Activity
Preliminary studies suggest that compounds containing similar structural motifs may possess antimicrobial properties. The presence of halogen atoms often correlates with increased biological activity against various pathogens.
Case Studies and Research Findings
- Inhibition Profiles : A study screening various benzaldehyde derivatives for AChE and BuChE inhibition found that compounds with chloro groups exhibited potent inhibitory effects. The most active compounds were assessed for their binding affinities through molecular dynamics simulations, showing promising results compared to standard drugs like donepezil .
- Structure-Activity Relationship (SAR) : Research indicates that the introduction of different substituents on the benzaldehyde moiety significantly affects biological activity. For example, modifications at the 3 and 4 positions can enhance enzyme inhibition capabilities .
- Toxicity Assessments : Toxicological evaluations are crucial for understanding the safety profile of this compound. Initial findings suggest it does not exhibit significant AMES toxicity, indicating a favorable profile for further development in pharmaceuticals .
Comparative Analysis
| Compound Name | Molecular Formula | Biological Activity | Notes |
|---|---|---|---|
| This compound | C8H4Cl2F2O2 | Potential AChE/BuChE inhibitor | Unique due to both Cl and difluoromethoxy groups |
| Benzimidazole Derivatives | Varies | AChE/BuChE inhibitors | Active against Alzheimer's disease |
| 4-(Difluoromethoxy)benzaldehyde | C8H6F2O2 | Limited data on biological activity | Lacks chlorine substituents |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
